2-Ethynyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine
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Overview
Description
2-Ethynyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine is a heterocyclic compound that belongs to the oxazine family Oxazines are six-membered rings containing one oxygen and one nitrogen atom This particular compound is characterized by its ethynyl group at the second position and three methyl groups at the fourth and sixth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine can be achieved through several methods:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions.
Multicomponent Reactions: Another approach is the use of multicomponent reactions involving alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the above synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: The ethynyl group can participate in substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxazine derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazine derivatives.
Substitution: Formation of substituted oxazine derivatives with various functional groups.
Scientific Research Applications
2-Ethynyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Ethynyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine
- 4,4,6-Trimethyl-2-alkyl (aryl)amino-5,6-dihydro-4H-1,3-oxazines
Uniqueness
2-Ethynyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial fields.
Properties
IUPAC Name |
2-ethynyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-5-8-10-9(3,4)6-7(2)11-8/h1,7H,6H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJALLPMBGWMLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N=C(O1)C#C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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